molecular formula C15H22N2O3S2 B2647836 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797562-44-7

4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2647836
CAS No.: 1797562-44-7
M. Wt: 342.47
InChI Key: HTFQZKMCPAJXCC-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane is a heterocyclic compound that features a morpholine ring, a sulfonyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of morpholine-4-sulfonyl chloride as a starting material, which is then reacted with a suitable thiazepane precursor in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiazepane ring can interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)-phenol
  • 4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones
  • Morpholine-4-sulfonyl chloride

Uniqueness

4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a morpholine ring, a sulfonyl group, and a thiazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFQZKMCPAJXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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